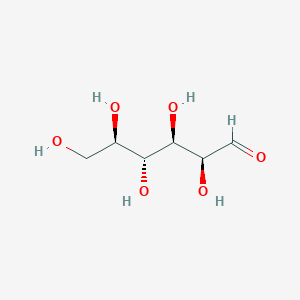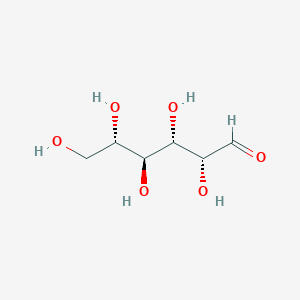
Ácido (1-hidroxi-3,7,11-trimetil-dodeca-2,6,10-trienil)fosfónico
Descripción general
Descripción
α-hydroxy Farnesyl phosphonic acid is a nonhydrolyzable analog of farnesyl pyrophosphate which acts as a competitive inhibitor of farnesyl transferase (FTase). At concentrations greater than 1 µM, α-hydroxy farnesyl phosphonic acid inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells.
Aplicaciones Científicas De Investigación
Estudios de Reacciones Enzimáticas
El ácido (1-hidroxi-3,7,11-trimetil-dodeca-2,6,10-trienil)fosfónico (FHP) se puede utilizar para investigar reacciones enzimáticas que involucran fosfonatos. Su estructura le permite actuar como un imitador o inhibidor de enzimas que interactúan con sustratos de fosfonato, proporcionando información sobre los mecanismos enzimáticos y posibles objetivos farmacológicos .
Rutas de Síntesis Orgánica
Los investigadores utilizan FHP en la exploración de rutas de síntesis orgánica. Sirve como precursor o intermedio en la síntesis de moléculas orgánicas complejas, ayudando en el desarrollo de nuevos métodos sintéticos.
Rutas de Señalización Biológica
Debido a su similitud estructural con ciertas moléculas biológicas, FHP es valioso en el estudio de las rutas de señalización. Puede ayudar a comprender el papel de los fosfonatos en los sistemas biológicos y su potencial como moléculas de señalización.
Ciencia de los Materiales
Las propiedades únicas de FHP lo convierten en un candidato para la creación de nuevos materiales. Su incorporación a polímeros o recubrimientos podría conducir a materiales con mayor durabilidad o interacciones específicas con otros compuestos químicos.
Química Agrícola
En la agricultura, se podría explorar FHP por su eficacia como regulador del crecimiento o como parte de una formulación de pesticidas. Su grupo ácido fosfónico puede influir en el crecimiento de las plantas o el comportamiento de las plagas.
Investigación Farmacéutica
El potencial del compuesto en la investigación farmacéutica radica en su capacidad de interactuar con membranas biológicas o enzimas. Podría ser un compuesto principal para el desarrollo de nuevos medicamentos o agentes terapéuticos.
Mecanismo De Acción
Target of Action
It is known to be a type of sesquiterpenoid , a class of terpenes that typically interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a sesquiterpenoid, it likely interacts with its targets through binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Sesquiterpenoids are known to be involved in a wide range of biological processes, including inflammation, cell growth, and apoptosis .
Result of Action
Given its classification as a sesquiterpenoid, it may have a variety of effects depending on the specific targets and pathways it interacts with .
Análisis Bioquímico
Biochemical Properties
It has been found to interact with the enzyme 5-epi-aristolochene synthase from Nicotiana tabacum
Cellular Effects
It is known to interact with certain enzymes, which suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the enzyme 5-epi-aristolochene synthase, suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme
Propiedades
IUPAC Name |
(1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZTFSZTWQCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274355 | |
| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148796-53-6 | |
| Record name | (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)






![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)




![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
